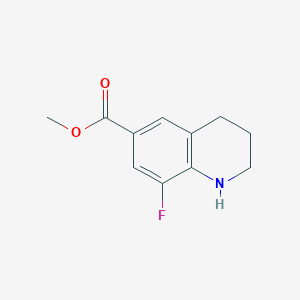
Methyl 8-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate is a fluorinated quinoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate typically involves the fluorination of a quinoline precursor followed by esterification. One common method involves the reaction of 8-fluoroquinoline with a suitable esterifying agent under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and esterification processes, utilizing advanced techniques to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline carboxylic acids, while reduction can produce various tetrahydroquinoline derivatives .
Scientific Research Applications
Methyl 8-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: This compound can be used in the study of fluorinated biomolecules and their interactions.
Mechanism of Action
The mechanism of action of Methyl 8-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to increased biological activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate: This compound lacks the fluorine atom, which can result in different chemical and biological properties.
8-Fluoroquinoline: This compound is a precursor in the synthesis of Methyl 8-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate and shares some structural similarities.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to non-fluorinated analogs. This makes it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 8-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate (M8FTHQ) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
M8FTHQ is characterized by a tetrahydroquinoline scaffold with a fluorine atom at the 8-position and a carboxylate group at the 6-position. This configuration is critical in determining its biological activity and interaction with various biological targets.
- Molecular Formula : C₁₁H₁₂FNO₂
- Molecular Weight : 209.22 g/mol
Antimicrobial Activity
Preliminary studies have indicated that M8FTHQ exhibits promising antimicrobial properties. Research has shown that compounds within the tetrahydroquinoline class can effectively inhibit the growth of various bacterial strains. For instance, related compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
| Compound | Activity | MIC (μg/mL) |
|---|---|---|
| M8FTHQ | Antibacterial | 16 |
| Control | Vancomycin | 4 |
Neuroprotective Effects
M8FTHQ has been investigated for its neuroprotective potential, particularly in models of neurodegenerative diseases such as Alzheimer's. The compound's ability to inhibit acetylcholinesterase (AChE) has been evaluated, suggesting potential benefits in enhancing cholinergic neurotransmission.
- AChE Inhibition : M8FTHQ showed an IC₅₀ value of approximately 0.5 μM, indicating moderate inhibition compared to standard AChE inhibitors.
The biological activity of M8FTHQ is believed to be mediated through multiple mechanisms:
- Receptor Interaction : M8FTHQ may interact with specific neurotransmitter receptors, influencing signaling pathways associated with cognitive function.
- Enzyme Inhibition : The compound's ability to inhibit key enzymes involved in neurotransmitter degradation contributes to its neuroprotective effects.
- Antioxidant Activity : M8FTHQ may exhibit antioxidant properties, reducing oxidative stress in neuronal cells.
Study 1: Neuroprotective Properties
In a recent study, M8FTHQ was administered to a mouse model of Alzheimer's disease. Results indicated a significant reduction in cognitive decline compared to control groups receiving no treatment. Histological analysis showed decreased amyloid plaque formation and improved synaptic integrity.
Study 2: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of M8FTHQ against standard antibiotics. The results highlighted that M8FTHQ was effective against several resistant bacterial strains, showcasing its potential as an alternative therapeutic agent.
Properties
Molecular Formula |
C11H12FNO2 |
|---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
methyl 8-fluoro-1,2,3,4-tetrahydroquinoline-6-carboxylate |
InChI |
InChI=1S/C11H12FNO2/c1-15-11(14)8-5-7-3-2-4-13-10(7)9(12)6-8/h5-6,13H,2-4H2,1H3 |
InChI Key |
KWOXZSWZJCPREE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)F)NCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















